2-Chloroquinolin-6-amine

Radiotracer Metal Complexation Diagnostic Imaging

For medicinal chemistry and radiopharmaceutical labs needing a versatile quinoline scaffold, 2-Chloroquinolin-6-amine (CAS 238756-47-3) is the strategic choice. Its unique 2-chloro-6-amino pattern enables orthogonal SNAr at the activated C2 position while preserving the 6-amino group for subsequent amide coupling or diazotization—reactivity that 6-chloroquinolin-2-amine positional isomers cannot offer. This dual-handle architecture supports systematic SAR studies in kinase inhibitor programs and metal-chelation for Tc-99m/Cu radiotracer development. Procure this building block to access chemical space unavailable with unsubstituted quinoline analogs.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 238756-47-3
Cat. No. B1591475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinolin-6-amine
CAS238756-47-3
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)Cl)C=C1N
InChIInChI=1S/C9H7ClN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2
InChIKeyJNHREQJNIDQTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinolin-6-amine (CAS 238756-47-3): Strategic Procurement for Medicinal Chemistry and Targeted Synthesis


2-Chloroquinolin-6-amine (CAS 238756-47-3) is a heterocyclic aromatic compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol [1]. It is classified as a 2-chloro-substituted 6-aminoquinoline, serving as a versatile building block in medicinal chemistry and chemical biology due to its dual functional handles: a nucleophilic 6-amino group and an electrophilic 2-chloro substituent . Its computed XLogP3 of 2 indicates moderate lipophilicity, while its topological polar surface area of 38.9 Ų falls within favorable ranges for membrane permeability [1]. Unlike unsubstituted quinoline analogs, the specific 2-chloro-6-amino substitution pattern enables distinct reactivity profiles for downstream derivatization, making it a strategic intermediate for synthesizing kinase inhibitors, antimicrobial agents, and metal-chelating probes .

2-Chloroquinolin-6-amine vs. Positional Isomers: Why Substitution Pattern Dictates Downstream Reactivity


Substituting 2-Chloroquinolin-6-amine with a positional isomer, such as 6-chloroquinolin-2-amine (where chlorine and amine groups are swapped), fundamentally alters its synthetic utility because the electrophilic reactivity of the 2-position chlorine differs markedly from that of a 6-position chlorine in quinoline systems . In 2-Chloroquinolin-6-amine, the 2-chloro substituent is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring, whereas a 6-chloro substituent is considerably less reactive toward substitution . Additionally, the 6-amino group serves as a site for reductive amination, amide coupling, or diazotization, enabling sequential orthogonal derivatization . Unsubstituted 6-aminoquinoline lacks the 2-position halogen handle entirely, precluding C2 cross-coupling and SNAr transformations. Similarly, 2-chloroquinoline lacks the 6-amino group, eliminating the possibility of amine-directed functionalization. These structural distinctions mean that in-class quinoline derivatives cannot be interchanged without compromising synthetic routes and final product profiles.

2-Chloroquinolin-6-amine Procurement Evidence: Quantitative Differentiation and Comparator Analysis


Metal-Chelating Capability: 2-Chloroquinolin-6-amine Forms Complexes with Cu²⁺ and Tc-99m for Radiotracer Development

2-Chloroquinolin-6-amine demonstrates the capacity to react with transition metal ions, specifically copper (Cu²⁺), and the radionuclide technetium-99m (Tc-99m) to form stable complexes . This complexation behavior has been exploited to synthesize positron emission tomography (PET) imaging agents for diagnosing resistant bacterial infections . In contrast, the unsubstituted analog 6-aminoquinoline lacks the 2-chloro substituent, which reduces its electron density and alters its chelating properties, while 2-chloroquinoline lacks the 6-amino group necessary for coordination .

Radiotracer Metal Complexation Diagnostic Imaging

Kinase Inhibitor Scaffold: Chlorinated Quinoline Amine Core Demonstrates Activity Against Cancer-Associated Kinases

The chlorinated quinoline amine scaffold, represented by 2-Chloroquinolin-6-amine, has been reported to demonstrate potent inhibitory activity against various kinases implicated in cancer progression . While the parent compound 2-Chloroquinolin-6-amine is an intermediate rather than a final drug candidate, its 2-chloro substituent serves as a critical leaving group for introducing diverse amine, ether, or carbon substituents that modulate kinase binding affinity . In contrast, unsubstituted 6-aminoquinoline cannot undergo SNAr at the 2-position, limiting the accessible chemical space for optimization .

Kinase Inhibition Anticancer Scaffold

Synthetic Intermediate for 2-Substituted Quinoline Derivatives: Orthogonal Reactivity Enables Sequential Functionalization

2-Chloroquinolin-6-amine undergoes nucleophilic substitution at the 2-position with reagents such as sodium amide, potassium thiolate, or alkoxides to yield 2-substituted-6-aminoquinolines . The 6-amino group remains intact during these transformations, allowing subsequent functionalization via amide coupling, reductive amination, or diazonium chemistry . In contrast, 2-chloroquinoline lacks the 6-amino group entirely, limiting downstream derivatization, while 6-aminoquinoline cannot undergo SNAr at the 2-position . This orthogonal reactivity is a direct consequence of the dual functional handles present exclusively in the 2-chloro-6-amino substitution pattern .

Organic Synthesis Medicinal Chemistry Building Block

2-Chloroquinolin-6-amine (CAS 238756-47-3): Optimal Procurement Scenarios for Research and Development


Synthesis of 2-Substituted-6-Aminoquinoline Libraries for Kinase Inhibitor SAR

Research groups developing kinase inhibitors should procure 2-Chloroquinolin-6-amine as the core scaffold for generating diverse 2-substituted-6-aminoquinoline libraries. The 2-chloro substituent undergoes facile SNAr with amine, thiol, or alkoxide nucleophiles, enabling rapid exploration of chemical space at the 2-position while preserving the 6-amino group for subsequent functionalization . This orthogonal reactivity is essential for systematic structure-activity relationship (SAR) studies in kinase inhibitor programs, as reported for chlorinated quinoline amine scaffolds .

Development of Tc-99m and Cu-Based Radiotracers for Infection Imaging

Laboratories engaged in diagnostic imaging research should prioritize 2-Chloroquinolin-6-amine for synthesizing metal-based radiotracers. The compound's demonstrated capacity to complex with technetium-99m and copper ions enables the development of PET and SPECT imaging agents for detecting resistant bacterial infections . The dual coordination sites provided by the quinoline nitrogen and 6-amino group are not simultaneously available in 2-chloroquinoline or 6-aminoquinoline analogs, making this substitution pattern uniquely valuable for radiopharmaceutical chemistry .

Synthesis of Antimicrobial and Antiparasitic Quinoline Derivatives

Medicinal chemistry teams targeting antimicrobial or antiparasitic agents should select 2-Chloroquinolin-6-amine as a key intermediate. The compound serves as a building block for constructing novel antiparasitic agents effective against tropical diseases, as highlighted in recent publications . Its dual functional handles allow the introduction of substituents that modulate both potency and physicochemical properties, a flexibility not afforded by simpler quinoline scaffolds lacking either the 2-chloro or 6-amino group .

Nucleophilic Aromatic Substitution Method Development and Optimization

Process chemistry and synthetic methodology groups should utilize 2-Chloroquinolin-6-amine as a model substrate for developing and optimizing nucleophilic aromatic substitution (SNAr) protocols. The 2-chloro position is activated by the adjacent quinoline nitrogen, providing a reactive site for testing novel nucleophiles, catalysts, and solvent systems . The presence of the 6-amino group offers a convenient analytical handle for monitoring reaction progress via UV, fluorescence, or LC-MS, facilitating rapid method development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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